molecular formula C10H15N3O3 B11777889 Ethyl 3-morpholino-1H-pyrazole-4-carboxylate

Ethyl 3-morpholino-1H-pyrazole-4-carboxylate

Cat. No.: B11777889
M. Wt: 225.24 g/mol
InChI Key: ZICSYZMJWZTHGL-UHFFFAOYSA-N
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Description

Ethyl 3-morpholino-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C10H15N3O3, is particularly interesting due to its unique structure, which includes a morpholine ring fused to a pyrazole core. This structural feature imparts distinct chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-morpholino-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate, which is then reacted with morpholine under controlled conditions to yield the final product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-morpholino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-morpholino-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-morpholino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with active sites of enzymes, while the pyrazole core can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-morpholino-1H-pyrazole-4-carboxylate is unique due to the presence of the morpholine ring, which enhances its solubility and ability to interact with biological targets. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 5-morpholin-4-yl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C10H15N3O3/c1-2-16-10(14)8-7-11-12-9(8)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,11,12)

InChI Key

ZICSYZMJWZTHGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N2CCOCC2

Origin of Product

United States

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